
2-Ethyl-4-(3-hydroxypentan-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-(3-hydroxypentan-3-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an ethyl group and a hydroxypentan-3-yl group attached to the phenol ring. The presence of these substituents can significantly influence the chemical properties and reactivity of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For instance, the reaction of 2-ethyl-4-bromophenol with 3-hydroxypentan-3-yl magnesium bromide under appropriate conditions can yield the desired product. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide and is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium on carbon or nickel can be employed to facilitate the coupling reactions. Additionally, the use of continuous flow reactors can improve the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-(3-hydroxypentan-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-ethyl-4-(3-oxopentan-3-yl)phenol.
Reduction: Formation of this compound.
Substitution: Formation of 2-ethyl-4-(3-hydroxypentan-3-yl)-5-nitrophenol (in the case of nitration).
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-(3-hydroxypentan-3-yl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and resins, where its phenolic structure contributes to the material properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The simplest phenolic compound, lacking the ethyl and hydroxypentan-3-yl substituents.
2-Ethylphenol: Similar structure but without the hydroxypentan-3-yl group.
4-Hydroxy-3-pentylphenol: Similar structure but with a pentyl group instead of an ethyl group.
Uniqueness
2-Ethyl-4-(3-hydroxypentan-3-yl)phenol is unique due to the presence of both the ethyl and hydroxypentan-3-yl groups, which can significantly influence its chemical reactivity and interactions. This combination of substituents is not commonly found in other phenolic compounds, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
633339-34-1 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-ethyl-4-(3-hydroxypentan-3-yl)phenol |
InChI |
InChI=1S/C13H20O2/c1-4-10-9-11(7-8-12(10)14)13(15,5-2)6-3/h7-9,14-15H,4-6H2,1-3H3 |
InChI-Schlüssel |
PJTQAAKTAAJJBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(CC)(CC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
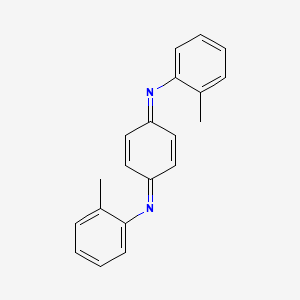


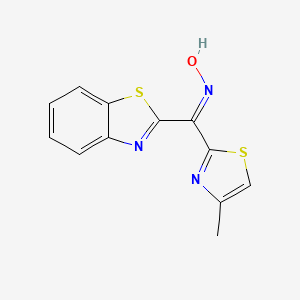
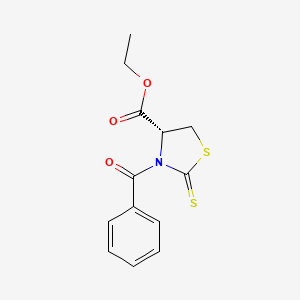
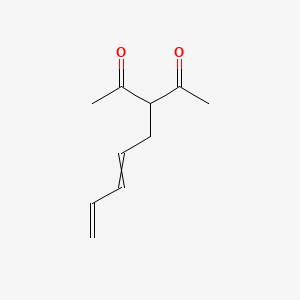
![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)
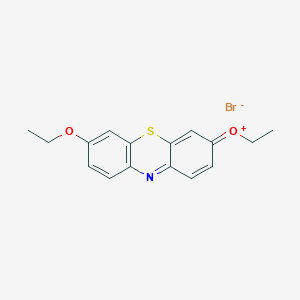
![Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12572223.png)
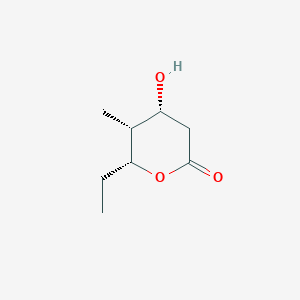
![diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate](/img/structure/B12572232.png)
